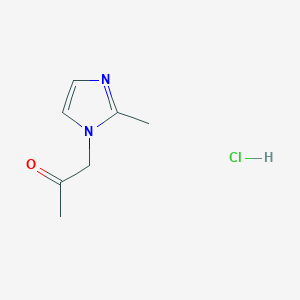
2,6,6-Trimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6,6-Trimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a fundamental framework that is prevalent in many natural substances, including alkaloids and tryptophan .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by various functional group interconversions and additions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a trihydroindolone (a type of indole) with three methyl groups at the 2,6,6-positions and a phenyl group at the 1-position with an isopropyl substituent at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the various substituents. The electron-rich indole ring might undergo electrophilic aromatic substitution. The carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Preparation of Silyl Derivatives : The trimethylsilyl group is utilized in the synthesis of various chemical compounds. For instance, the study by Hurst and Mcinnes (1965) discusses the alcoholysis of trialkylalkoxysilanes and the preparation of methyl 2,3,4-tri-O-trimethylsilyl-alpha-D-glucopyranoside, showcasing the application in chemical synthesis (Hurst & Mcinnes, 1965).
Reaction with Diisocyanates : Trimethylolpropane (TMP), used in polyurethane production, demonstrates the reactivity of trimethyl compounds with diisocyanates, as explored by Möller and Moritz (2006) (Möller & Moritz, 2006).
Synthesis of 1,2-Azaboratabenzene : The synthesis and application of 1,2-dihydro-2-phenyl-1,2-azaborine, a compound related to trimethylsilyl derivatives, are discussed in a study by Pan, Kampf, and Ashe (2004), showing its use as a nucleophilic catalyst (Pan, Kampf, & Ashe, 2004).
Photophysical and Photochemical Studies
Investigation of One- and Two-Photon Absorption Properties : The study of bis((4-phenylethynyl)phenyl) ethynyl)bis(trimethylphosphine)platinum(II) (PE2) and its analogs, involving trimethyl derivatives, highlights the importance in photophysical research. Yang, Feng, and Ren (2008) delve into this area (Yang, Feng, & Ren, 2008).
Photochemical Reactions of Cytosine N‐Methyl Analogs : The photochemical reactions of various N-methyl cytosine analogs, involving isopropanol, are explored by Ekpenyong and Shetlar (1979), demonstrating applications in photochemistry (Ekpenyong & Shetlar, 1979).
Organometallic Chemistry
Isocyanide and Ylidene Complexes of Boron : Research by Tamm, Lügger, and Hahn (1996) on complexes involving trimethylsiloxyphenyl isocyanide with triphenylborane illustrates applications in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).
Photolysis of Organopolysilanes : The study by Ishikawa, Nakagawa, and Kumada (1977) on the photolysis of tris(trimethylsilyl)phenylsilane in the presence of various compounds is another example of research in this field (Ishikawa, Nakagawa, & Kumada, 1977).
Miscellaneous Applications
Synthetic Studies of Alkoxy Isoindole-1,3-diones : Ahmed et al. (2006) discuss the synthesis of specific derivatives and their antibacterial properties, highlighting the medicinal chemistry aspect (Ahmed et al., 2006).
Reactions of Phosphites with Benzoquinone Monoimines : The study by Boulos, Hennawy, and Arsanious (1993) on reactions involving trimethyl phosphite demonstrates its application in organic synthesis (Boulos, Hennawy, & Arsanious, 1993).
Use of Aminoalcohol as Synergist in UV-Curing Applications : The research by Arsu (2002) discusses the use of 2-(N-methyl-N-phenylamino)-1-phenylethanol, related to trimethyl compounds, in UV-curing applications (Arsu, 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6,6-trimethyl-1-(4-propan-2-ylphenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-13(2)15-6-8-16(9-7-15)21-14(3)10-17-18(21)11-20(4,5)12-19(17)22/h6-10,13H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYVHVPRBSNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(C)C)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

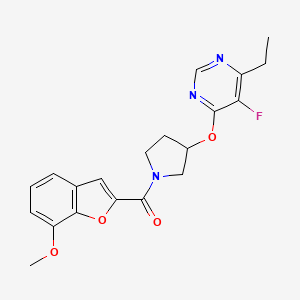
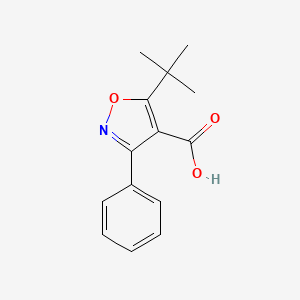
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
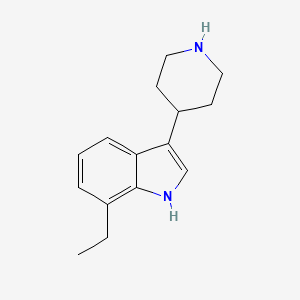



![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)


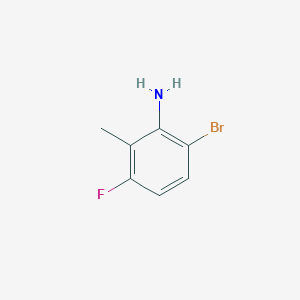
![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)

